molecular formula C9H6ClNO B152736 7-Chloro-2-hydroxyquinoline CAS No. 22614-72-8

7-Chloro-2-hydroxyquinoline

Cat. No.: B152736
CAS No.: 22614-72-8
M. Wt: 179.6 g/mol
InChI Key: SDRJFDTZVULXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 2nd position on the quinoline ring. Quinolines are known for their broad range of biological activities and applications in medicinal and synthetic organic chemistry .

Mechanism of Action

Target of Action

7-Chloro-2-hydroxyquinoline, also known as Clioquinol , primarily targets metal ions, specifically zinc and copper . These metal ions play crucial roles in various biological processes, including enzymatic reactions, protein structure, and cellular signaling .

Mode of Action

Clioquinol acts as a metal ionophore , facilitating the transport of zinc and copper ions across cell membranes . This interaction with metal ions and the subsequent changes in their intracellular concentrations constitute the primary mode of action of this compound .

Biochemical Pathways

The compound’s ability to alter intracellular concentrations of zinc and copper suggests that it may impact pathways where these metals serve as essential cofactors . For instance, zinc is a critical component of numerous enzymes involved in DNA synthesis and repair, protein synthesis, and cell division .

Pharmacokinetics

This suggests that the compound may have good bioavailability when applied topically .

Result of Action

The primary molecular effect of this compound is the alteration of intracellular concentrations of zinc and copper . This can lead to various cellular effects, depending on the specific roles of these metals in the cell. For example, in Alzheimer’s disease models, the compound has been reported to disrupt the interaction between metals and the Aβ peptide in the brain, which may help alleviate disease symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other metal ions in the environment could potentially compete with zinc and copper for binding with the compound, thereby affecting its efficacy . Additionally, factors such as pH and temperature could impact the stability of the compound .

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . For example, 7-Chloro-4-hydroxyquinoline has been shown to have a good binding affinity with the ACE2 enzyme, which is a critical initial step for SARS-CoV-2 to enter target cells .

Cellular Effects

It has been suggested that 7-Chloro-4-hydroxyquinoline displays antitumor properties due to tautomerism, making it a good Michael acceptor for nucleophilic attack . This suggests that it could influence cell function by interacting with DNA/RNA in the host body .

Molecular Mechanism

It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that quinoline derivatives can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that quinoline derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that quinoline derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that quinoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-hydroxyquinoline can be achieved through various methods. One common approach involves the chlorination of 2-hydroxyquinoline using chlorinating agents such as phosphorus oxychloride or thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-hydroxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloro-2-hydroxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It serves as a ligand in coordination chemistry and is used in the study of metal ion interactions.

    Medicine: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar in structure but with the hydroxyl group at the 8th position.

    2-Hydroxyquinoline: Lacks the chlorine atom at the 7th position.

Uniqueness: 7-Chloro-2-hydroxyquinoline is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its broad range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

7-chloro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRJFDTZVULXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945275
Record name 7-Chloroquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22614-72-8
Record name 22614-72-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloroquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloroquinolin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-hydroxyquinoline
Reactant of Route 2
7-Chloro-2-hydroxyquinoline
Reactant of Route 3
Reactant of Route 3
7-Chloro-2-hydroxyquinoline
Reactant of Route 4
Reactant of Route 4
7-Chloro-2-hydroxyquinoline
Reactant of Route 5
Reactant of Route 5
7-Chloro-2-hydroxyquinoline
Reactant of Route 6
7-Chloro-2-hydroxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.